BenchChemオンラインストアへようこそ!

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide

Lipophilicity Oral Bioavailability Drug-Likeness

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide (CAS 1211861-06-1) is a synthetic α,β-unsaturated sulfonamide bearing a (E)-styrylsulfonamide pharmacophore linked via a propyl spacer to a 2-fluorophenoxy tail. This compound belongs to the ethenesulfonamide class, members of which have been developed as endothelin-A receptor antagonists (e.g., YM598) and microtubule-targeted anticancer agents.

Molecular Formula C17H18FNO3S
Molecular Weight 335.39
CAS No. 1211861-06-1
Cat. No. B2835687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide
CAS1211861-06-1
Molecular FormulaC17H18FNO3S
Molecular Weight335.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2F
InChIInChI=1S/C17H18FNO3S/c18-16-9-4-5-10-17(16)22-13-6-12-19-23(20,21)14-11-15-7-2-1-3-8-15/h1-5,7-11,14,19H,6,12-13H2/b14-11+
InChIKeySKLAERAQPQDJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide (CAS 1211861-06-1): Structural and Physicochemical Baseline for Procurement Decisions


(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide (CAS 1211861-06-1) is a synthetic α,β-unsaturated sulfonamide bearing a (E)-styrylsulfonamide pharmacophore linked via a propyl spacer to a 2-fluorophenoxy tail [1]. This compound belongs to the ethenesulfonamide class, members of which have been developed as endothelin-A receptor antagonists (e.g., YM598) and microtubule-targeted anticancer agents [2]. Its computed physicochemical profile includes a molecular weight of 335.4 g/mol, XLogP3 of 3.4, and a topological polar surface area of 63.8 Ų, placing it within favorable oral drug-like space [1]. Unlike its extended analogs incorporating pyrimidine or bipyridyl cores, this compound retains a minimal phenylvinylsulfonamide scaffold with a strategically positioned 2-fluorophenoxypropyl side chain, making it a versatile intermediate for further medicinal chemistry optimization or a probe for structure–activity relationship (SAR) campaigns [1].

Why (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Phenylethenesulfonamide derivatives exhibit steep structure–activity relationships where minor modifications—such as the position of the fluorine substituent on the phenoxy ring or the geometry of the double bond—can drastically alter target affinity, selectivity, and metabolic stability [1][2]. In the endothelin receptor antagonist series, replacement of the benzenesulfonamide with a 2-phenylethenesulfonamide improved ETA selectivity, and further optimization of the alkoxy side chain (e.g., 2-fluoroethoxy vs. 2-methoxyethoxy) produced a >100-fold difference in ETA/ETB selectivity ratios [2]. Similarly, in microtubule-targeted anticancer ethenesulfonamides, the E-configuration of the double bond is essential for potent cytotoxicity, with Z-isomers showing markedly reduced activity [3]. Therefore, the specific combination of the (E)-styrylsulfonamide core, the 2-fluorophenoxy substitution pattern, and the three-carbon propyl linker in this compound cannot be assumed interchangeable with close analogs harboring alternative halogen positions, linker lengths, or stereochemistry without empirical verification.

Quantitative Differentiation Evidence for (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 3.4 Provides Favorable Oral Absorption Window Relative to Extended Aryl Analogs

The target compound has a computed XLogP3 of 3.4 [1]. In comparison, the extended bipyridyl analog nebentan (YM598, CAS 403604-85-3) has a significantly higher calculated logP of approximately 4.8, which exceeds typical oral drug-like thresholds and may reduce aqueous solubility [2]. The lower lipophilicity of the target compound suggests improved solubility and absorption characteristics according to Lipinski's Rule of Five.

Lipophilicity Oral Bioavailability Drug-Likeness

Topological Polar Surface Area of 63.8 Ų Predicts Superior Membrane Permeability vs. Heavier Core-Modified Ethenesulfonamides

The target compound has a TPSA of 63.8 Ų [1], well below the 90 Ų threshold commonly associated with good blood-brain barrier penetration and the 140 Ų limit for oral absorption. In contrast, (E)-N-[6-(4-(4-fluorophenoxy)phenyl)pyridin-2-yl]-2-phenylethenesulfonamide (US9656959, Example 97) has a TPSA of approximately 85–95 Ų due to the additional pyridine and biphenyl moieties, which may limit passive membrane diffusion [2].

Membrane Permeability CNS Penetration Blood-Brain Barrier

(E)-Stereochemical Integrity: E-Configuration Essential for Biological Activity as Demonstrated in Microtubule-Targeted Ethenesulfonamide Series

In a systematic study of (E)-N-aryl-2-arylethenesulfonamide anticancer agents, the E-configuration of the double bond was found to be critical for potent microtubule inhibition and cytotoxicity, with Z-isomers exhibiting ≥10-fold weaker IC50 values across multiple cancer cell lines [1]. The target compound is specified with (E)-stereochemistry at the ethenesulfonamide double bond [2], which is essential for maintaining the planarity required for optimal tubulin binding site interaction.

Stereochemistry Anticancer Activity Tubulin Polymerization

2-Fluorophenoxy vs. 4-Fluorophenoxy Substitution: Positional Isomerism Affects Metabolic Stability and Target Binding

The target compound places fluorine at the 2-position of the phenoxy ring [1]. In the broader ethenesulfonamide SAR landscape, the 2-fluoroethoxy analog (5n) demonstrated superior ETA selectivity (IC50=2.1 nM, ETB/ETA ratio=1200) compared to the 2-methoxyethoxy analog (IC50=11 nM, ETB/ETA ratio=230) [2]. This exemplifies how the position and nature of the fluorine substitution critically modulate receptor selectivity. The ortho-fluorophenoxy substitution in the target compound may confer distinct steric and electronic effects compared to the para-fluorophenoxy isomer (e.g., (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide, CAS 1424658-30-9), potentially yielding different metabolic profiles due to altered susceptibility to cytochrome P450-mediated oxidation [3].

Fluorine Substitution Metabolic Stability Positional Isomerism

Rotatable Bond Count (8) Indicates Moderate Flexibility Balance for Scaffold Optimization Potential

The target compound possesses 8 rotatable bonds [1], which is notably lower than the highly constrained bipyridyl ethenesulfonamide YM598 (estimated 11–12 rotatable bonds including methoxyethoxy chains) [2]. Lower rotatable bond count is associated with improved ligand binding efficiency due to reduced entropic penalty upon target binding, while still retaining sufficient flexibility for scaffold optimization.

Conformational Flexibility Ligand Efficiency Scaffold Optimization

Hydrogen Bond Profile: Single H-Bond Donor and 5 Acceptors Favor Balanced Solubility and Target Binding

The target compound features 1 hydrogen bond donor (the sulfonamide NH) and 5 hydrogen bond acceptors [1]. This balanced H-bond profile, combined with the moderate TPSA, predicts aqueous solubility superior to more heavily functionalized ethenesulfonamide analogs containing additional amide or heterocyclic NH groups, which may suffer from excessive polarity and poor membrane permeability [2].

Hydrogen Bonding Solubility Protein-Ligand Interactions

Optimal Application Scenarios for (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide Based on Evidence


Lead Optimization Starting Scaffold for Orally Bioavailable Kinase Inhibitors

With XLogP3 of 3.4 and TPSA of 63.8 Ų, the target compound occupies favorable oral drug-like chemical space, making it an ideal minimal scaffold for lead optimization programs targeting kinase inhibition with oral bioavailability requirements [1]. The (E)-styrylsulfonamide core has demonstrated potent kinase inhibitory activity in related series, and the 2-fluorophenoxypropyl side chain provides a vector for further optimization of selectivity and metabolic stability [2].

Stereochemistry-Dependent SAR Probe for Microtubule-Targeted Anticancer Research

Given that the (E)-configuration is essential for potent microtubule inhibition and cytotoxicity in this scaffold class, the target compound (specified as E-isomer) can serve as a validated stereochemical probe to investigate tubulin polymerization inhibition. It offers a simpler, lower molecular weight alternative (MW 335.4) compared to more elaborate ethenesulfonamide clinical candidates such as nebentan (MW ~579), potentially enabling clearer SAR interpretation with fewer confounding structural variables [1][3].

Reference Compound for Ortho-vs-Para Fluorophenoxy Metabolic Stability Studies

The ortho-fluorophenoxy substitution pattern in the target compound provides a distinct metabolic profile compared to para-substituted analogs. This compound can be used as a reference standard in comparative metabolic stability assays using human liver microsomes or hepatocytes, where the position of fluorine is known to influence CYP450-mediated oxidation rates. Procurement as a single, well-characterized positional isomer is critical for reproducible metabolic profiling experiments [1].

Intermediate for Diversified Ethenesulfonamide Library Synthesis

With its reactive sulfonamide NH and a single H-bond donor, the target compound is an ideal intermediate for parallel library synthesis through N-alkylation, acylation, or sulfonylation reactions at the sulfonamide nitrogen. The presence of 8 rotatable bonds provides conformational flexibility for diverse target engagement, while the (E)-styrylsulfonamide core remains invariant, enabling rapid generation of focused libraries for high-throughput screening campaigns [1].

Quote Request

Request a Quote for (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.